molecular formula C17H14N4O2S B11564038 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11564038
M. Wt: 338.4 g/mol
InChI Key: AUHZTQMJTZPXQM-UHFFFAOYSA-N
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Description

2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core linked to an oxadiazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves the formation of the sulfanyl bridge, which can be achieved by the reaction of the oxadiazole and benzodiazole intermediates with a suitable thiol reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification, waste management, and safety.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodiazole and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core and an oxadiazole ring linked by a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-14-9-5-2-6-11(14)16-20-15(23-21-16)10-24-17-18-12-7-3-4-8-13(12)19-17/h2-9H,10H2,1H3,(H,18,19)

InChI Key

AUHZTQMJTZPXQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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